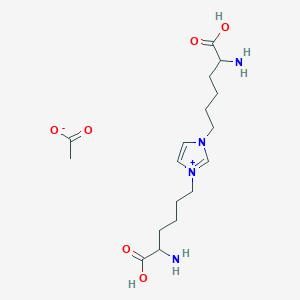
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Vue d'ensemble
Description
“1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is a chemical compound with the formula C17H30N4O6 . It is also known as GOLD, an imidazolium cross-link . This compound is a product of the Maillard reaction, a form of non-enzymatic browning .
Synthesis Analysis
The synthesis of this compound involves the Maillard reaction, which proceeds in vivo . The reaction pathways are directly linked to N (epsilon)-carboxymethyllysine via glyoxal-imine structures . Glyoxal and glycolaldehyde are immediate precursors .
Molecular Structure Analysis
The molecular formula of “1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is C17H30N4O6 . Its average mass is 386.44 Da .
Chemical Reactions Analysis
GOLA, the amide cross-link, and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD), the imidazolium cross-link, share a common intermediate . The ratio of GOLA to GOLD is greater when glyoxal levels are low at constant lysine concentrations . GOLA and GALA formation from the Amadori product of glucose and lysine depends directly upon oxidation .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : This compound, along with similar imidazolium salts, has been synthesized through various methods for research purposes. For instance, Linetsky and Shipova (2007) synthesized two Lys–Lys crosslinks, including 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD), using a specific reaction process (Linetsky & Shipova, 2007).
Structural Analysis and Applications : Uluçam and Turkyilmaz (2018) carried out detailed structural analysis of similar imidazolium salts, employing techniques like nuclear magnetic resonance, vibrational spectra, and mass spectra. This research contributes to understanding the molecular configurations of these compounds, which is vital for their application in various fields (Uluçam & Turkyilmaz, 2018).
Biological and Chemical Applications
Biological Activities : The same study by Uluçam and Turkyilmaz (2018) also investigated the biological activities of imidazolium salts on selected bacteria and cancer cell lines, indicating potential applications in biomedicine and pharmacology (Uluçam & Turkyilmaz, 2018).
Chemical Properties and Reactions : Schwarzenbolz, Förster, and Henle (2017) explored the influence of high hydrostatic pressure on reactions involving glyoxal with lysine residues, studying end-products like 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD). This research contributes to understanding the chemical properties and potential industrial applications of these compounds (Schwarzenbolz, Förster, & Henle, 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASWRLNJQPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)



![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1377972.png)
![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)
![5-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1377975.png)
![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)
![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)